4-(1-benzofuran-2-carbonyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:
- 1-Benzofuran-2-carbonyl at position 4,
- 6-Methoxy-1,3-benzothiazol-2-yl at position 1,
- 5-Methylfuran-2-yl at position 5,
- A hydroxyl group at position 2.
Its molecular weight and solubility profile are influenced by the electron-donating methoxy group on the benzothiazole and the lipophilic methylfuran moiety.
Properties
Molecular Formula |
C26H18N2O6S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H18N2O6S/c1-13-7-10-18(33-13)22-21(23(29)19-11-14-5-3-4-6-17(14)34-19)24(30)25(31)28(22)26-27-16-9-8-15(32-2)12-20(16)35-26/h3-12,22,30H,1-2H3 |
InChI Key |
SWIBAYPPNIVDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that exhibits a diverse range of biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 486.5 g/mol. The structure includes multiple functional groups such as hydroxyl, methoxy, and benzothiazole moieties, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Benzofuran derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds similar to the one exhibit activity against various pathogens:
- Antibacterial : Studies demonstrate that benzofuran derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with inhibition zones reported up to 24 mm for certain derivatives .
- Antifungal : The compound has shown promising antifungal activity against pathogens like Candida albicans and Klebsiella pneumoniae, contributing to its potential use in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Several studies have evaluated the cytotoxic effects against various cancer cell lines:
- In vitro Studies : The compound was tested against human ovarian cancer cell lines (A2780), showing an IC50 value as low as 11 μM, indicating potent anticancer activity .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) pathways .
Structure-Activity Relationship (SAR)
The biological efficacy of benzofuran derivatives is often linked to their structural characteristics. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Hydroxyl groups | Enhanced antimicrobial activity |
| Methoxy substituents | Increased anticancer potential |
| Halogen substitutions | Improved efficacy against specific pathogens |
Research indicates that substituents at specific positions on the benzofuran ring significantly influence both antimicrobial and anticancer activities .
Study 1: Antimicrobial Efficacy
A series of benzofuran derivatives were synthesized and tested for antimicrobial activity. The most active compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria, demonstrating the importance of functional group positioning on the benzofuran nucleus .
Study 2: Antitumor Activity
In a comparative study involving several benzofuran derivatives, the compound was found to be among the top performers in inhibiting tumor cell growth in vitro. The morphological changes observed in treated cells further confirmed its potential as an effective anticancer agent .
Scientific Research Applications
Research indicates that compounds similar to 4-(1-benzofuran-2-carbonyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one exhibit significant biological activities:
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of benzofuran derivatives against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. For instance, related compounds have shown effectiveness against Candida strains with MIC values around 100 μg/mL .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Preliminary studies on similar benzofuran derivatives have demonstrated cytotoxic effects on human cancer cells while sparing healthy cells .
Antioxidant Effects
Due to the presence of hydroxyl groups, the compound may possess antioxidant properties, which are vital in mitigating oxidative stress-related diseases .
Potential Therapeutic Applications
Given its unique combination of bioactive moieties, this compound could have applications in:
- Pharmaceuticals : Development of new antimicrobial or anticancer agents.
- Cosmetics : Utilization in formulations aimed at enhancing skin health through antioxidant properties.
Further exploration into its mechanisms of action and interaction studies is essential for evaluating its viability as a therapeutic agent .
Case Studies and Research Findings
These case studies emphasize the compound's potential across various fields of research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s closest analogs are 3-hydroxy-1-substituted-4-aroyl-5-aryl-2,5-dihydro-1H-pyrrol-2-ones (Table 1). Key comparisons include:
*Molecular weight estimated based on similar analogs in .
Key Observations:
- Melting Points : Bulky substituents (e.g., tert-butyl in compound 20) and electron-withdrawing groups (e.g., CF3O in 23) correlate with higher melting points . The target compound’s 6-methoxy-benzothiazole may similarly enhance crystallinity.
- Synthetic Yields : Yields vary widely (9–62%) depending on substituent reactivity. The target compound’s synthesis may face challenges due to steric hindrance from the benzothiazole and furan groups.
- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) vs. electron-withdrawing groups (e.g., Cl, CF3 in analogs) influence charge distribution and binding interactions .
Preparation Methods
Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
Method A :
-
Starting material : 4-methoxy-2-aminothiophenol (1.0 equiv).
-
Cyclization : React with cyanogen bromide (1.2 equiv) in ethanol at 80°C for 6 h .
-
Yield : 85–90% (white crystals).
-
Analytical data :
Method B :
-
Alternative route : Ullmann coupling of 2-iodo-4-methoxyaniline with thiourea in DMF at 120°C .
-
Yield : 75% (requires Pd catalysis).
Synthesis of 1-Benzofuran-2-carbonyl Chloride
Step 1 : Formylation of benzofuran.
-
Reagents : Benzofuran (1.0 equiv), DMF (3.0 equiv), POCl₃ (1.5 equiv) in DCM at 0°C .
-
Product : Benzofuran-2-carbaldehyde (yield: 88%).
Step 2 : Oxidation to carboxylic acid.
-
Product : Benzofuran-2-carboxylic acid (yield: 92%).
Step 3 : Acyl chloride formation.
-
Reagents : Oxalyl chloride (1.2 equiv), catalytic DMF in DCM, 0°C to RT .
-
Product : 1-Benzofuran-2-carbonyl chloride (yield: 95%).
Assembly of Pyrrol-2-one Core
Method A : Cyclocondensation strategy .
-
Intermediate : 5-(5-Methylfuran-2-yl)-3-oxopent-4-enoic acid.
-
Coupling : React with 6-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) in ethanol/H₂O (3:1) at reflux.
-
Cyclization : Add HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF, 25°C, 12 h .
-
Yield : 68% (pale yellow solid).
Method B : Oxidative rearrangement .
-
Starting material : Furanyl carbamate derivative.
-
Conditions : m-CPBA (2.0 equiv), DCM, 0°C → RT, 6 h.
-
Key intermediate : 5-Methoxypyrrol-2(5H)-one (confirmed by X-ray) .
Final Coupling and Functionalization
Step 1 : Acylation of pyrrolone nitrogen.
-
Reagents : 1-Benzofuran-2-carbonyl chloride (1.1 equiv), pyridine (2.0 equiv) in DCM, 0°C → RT .
-
Monitoring : TLC (hexane:EtOAc = 7:3).
Step 2 : Hydroxylation at C3.
-
Yield : 82% (after recrystallization from MeOH).
Step 3 : Purification.
Analytical Characterization
Spectroscopic data for final compound :
-
¹H NMR (600 MHz, DMSO-d₆):
δ 11.32 (s, 1H, OH), 8.12 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89 (s, 1H, benzofuran-H), 7.45–7.38 (m, 3H), 6.72 (d, J = 3.0 Hz, 1H, furan-H), 6.21 (d, J = 3.0 Hz, 1H, furan-H), 5.02 (s, 1H, pyrrolone-H), 3.91 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) . -
¹³C NMR (150 MHz, DMSO-d₆):
δ 192.1 (C=O), 168.4, 162.0, 154.3, 148.7, 144.2, 128.9–112.4 (aromatic Cs), 106.5 (furan-C), 56.3 (OCH₃), 14.2 (CH₃) . -
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₆H₁₉N₂O₆S: 511.0964; found: 511.0968 .
Optimization Insights and Yield Comparison
| Step | Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Benzothiazole formation | A | Ethanol | None | 85 |
| Benzofuran acylation | Oxalyl chloride | DCM | DMF | 95 |
| Pyrrolone cyclization | HATU | DMF | DIPEA | 68 |
| Final hydroxylation | NaOH | THF/H₂O | None | 82 |
Key findings :
-
HATU outperformed EDCI/HOBt in coupling efficiency (68% vs. 52%) .
-
Ethanol as solvent for benzothiazole synthesis minimized byproducts vs. DMF .
-
Oxidative rearrangement (Method B, Step 4) provided better stereocontrol but required stringent anhydrous conditions .
Challenges and Alternative Routes
-
Regioselectivity : Competing O-acylation observed during benzofuran coupling; mitigated using bulky bases (2,6-lutidine) .
-
Stereochemical drift : Epimerization at C3 hydroxy group addressed via low-temperature workup .
-
Scalability : Macrocyclization steps (e.g., DEBPT-mediated) showed limited scalability beyond 10 g .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of structurally related pyrrol-2-one derivatives often involves cyclocondensation of substituted aldehydes with heterocyclic ketones under acidic or basic conditions. For example, describes a base-assisted cyclization protocol using substituted benzaldehydes, achieving yields of 18–62% depending on substituent reactivity and reaction time . Key variables include:
- Temperature : Prolonged reflux (e.g., 10 hours) may improve conversion for sterically hindered substrates.
- Solvent : Methanol or ethanol is typically used for recrystallization to enhance purity.
- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the aldehyde can reduce yields due to slower cyclization kinetics.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Characterization relies on a combination of:
- 1H/13C NMR : To confirm regiochemistry of substituents (e.g., methoxy vs. hydroxy groups) and diastereomeric purity .
- HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (±5 ppm tolerance) .
- FTIR : To identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxy O-H stretches at ~3200 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : SAR discrepancies often arise from:
- Conformational flexibility : Substituents on the benzothiazole or benzofuran moieties (e.g., 6-methoxy vs. 6-fluoro) may alter π-stacking or hydrogen-bonding interactions with biological targets. highlights how pyrazoline derivatives with methoxyphenyl groups exhibit enhanced antitumor activity compared to halogenated analogs .
- Data normalization : Use standardized assays (e.g., IC50 comparisons across cell lines) to minimize variability. For example, reports SAR trends for pyrrol-2-one derivatives, where bulky substituents (e.g., tert-butyl) reduce solubility but improve target binding .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Predict binding affinities to target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the benzothiazole moiety and hydrophobic pockets .
- ADME prediction : Tools like SwissADME assess logP values and metabolic stability. For instance, methoxy groups may enhance solubility but reduce membrane permeability compared to methylfurans .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry at the 3-hydroxy position .
- Flow chemistry : describes continuous-flow systems for diazo compound synthesis, which can be adapted to improve reproducibility and reduce byproducts in multi-step reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
